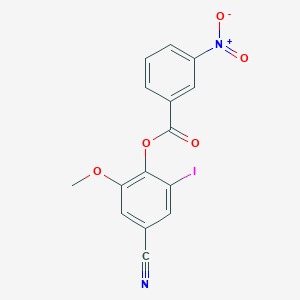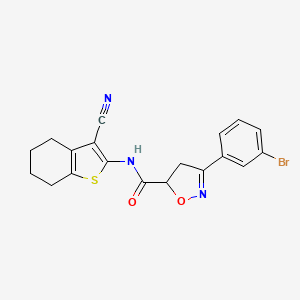![molecular formula C19H19N3O B4194659 N-[(1-allyl-1H-benzimidazol-2-yl)methyl]-3-methylbenzamide](/img/structure/B4194659.png)
N-[(1-allyl-1H-benzimidazol-2-yl)methyl]-3-methylbenzamide
Descripción general
Descripción
N-[(1-allyl-1H-benzimidazol-2-yl)methyl]-3-methylbenzamide, also known as ABM, is a benzimidazole derivative that has been studied for its potential use in various scientific research applications. ABM has been shown to have a unique mechanism of action, which makes it a promising candidate for further research.
Mecanismo De Acción
The mechanism of action of N-[(1-allyl-1H-benzimidazol-2-yl)methyl]-3-methylbenzamide involves the inhibition of several key enzymes and signaling pathways. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. This compound also inhibits the activity of the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival. Additionally, this compound has been shown to inhibit the activity of histone deacetylases, which play a role in gene expression.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are complex and varied. This compound has been shown to induce apoptosis in cancer cells, which is a process of programmed cell death. This compound also inhibits angiogenesis, which is the formation of new blood vessels, and can therefore inhibit the growth of tumors. Additionally, this compound has been shown to have antimicrobial activity against a variety of bacteria and fungi. In terms of neuroprotection, this compound has been shown to improve cognitive function and reduce oxidative stress in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-[(1-allyl-1H-benzimidazol-2-yl)methyl]-3-methylbenzamide in lab experiments is its unique mechanism of action, which makes it a promising candidate for further research. Additionally, this compound has been shown to have a wide range of potential applications, from cancer treatment to neuroprotection. However, one limitation of using this compound in lab experiments is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Direcciones Futuras
There are several future directions for research on N-[(1-allyl-1H-benzimidazol-2-yl)methyl]-3-methylbenzamide. One area of interest is the development of more efficient synthesis methods for this compound, which could make it more accessible for use in lab experiments. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various scientific research fields. Finally, clinical trials are needed to determine the safety and efficacy of this compound as a potential treatment for cancer, neurodegenerative diseases, and other conditions.
Aplicaciones Científicas De Investigación
N-[(1-allyl-1H-benzimidazol-2-yl)methyl]-3-methylbenzamide has been studied for its potential use in a variety of scientific research applications, including cancer treatment, antimicrobial activity, and neuroprotection. In cancer treatment, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. This compound has also been shown to have antimicrobial activity against a variety of bacteria and fungi. Additionally, this compound has been studied for its potential neuroprotective effects, particularly in the treatment of Alzheimer's disease.
Propiedades
IUPAC Name |
3-methyl-N-[(1-prop-2-enylbenzimidazol-2-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O/c1-3-11-22-17-10-5-4-9-16(17)21-18(22)13-20-19(23)15-8-6-7-14(2)12-15/h3-10,12H,1,11,13H2,2H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHDKNQNCISYYAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NCC2=NC3=CC=CC=C3N2CC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-[(phenylsulfonyl)amino]-N-[2-(phenylthio)ethyl]heptanamide](/img/structure/B4194578.png)
![2-(benzylthio)-N-(4-{[(3-ethoxypropyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B4194588.png)

![3-(4-chlorophenyl)-N-[4-(trifluoromethoxy)phenyl]-4,5-dihydro-5-isoxazolecarboxamide](/img/structure/B4194594.png)
![8-chloro-4-(4-pyridinyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B4194602.png)
![2-isopropyl-5-[(2-nitrophenyl)amino]-5-oxopentanoic acid](/img/structure/B4194605.png)
![N-(2-chlorophenyl)-N'-{1-[1-(3-phenyl-2-propynoyl)-4-piperidinyl]-1H-pyrazol-5-yl}urea](/img/structure/B4194607.png)
![1-{[2-({3-methoxy-4-[(4-methylbenzyl)oxy]benzyl}amino)ethyl]amino}-2-propanol dihydrochloride](/img/structure/B4194615.png)
![methyl 3-({[(6-nitro-1H-benzimidazol-2-yl)thio]acetyl}amino)benzoate](/img/structure/B4194619.png)

![2-(4-isobutylphenyl)-N-[4-(4-pyridinylmethyl)phenyl]propanamide](/img/structure/B4194635.png)
![N~1~-(2,4-dichlorobenzyl)-N~2~-[(dimethylamino)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B4194648.png)
![N-[3-{[(5-chloro-2-methylphenyl)amino]carbonyl}-4-(4-morpholinyl)phenyl]-2-furamide](/img/structure/B4194651.png)
